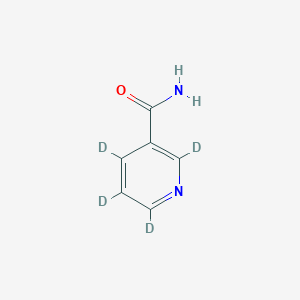
烟酰胺-d4
概述
描述
科学研究应用
Nicotinamide-d4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of nicotinamide metabolism.
Biology: Employed in studies of cellular redox states and the role of NAD+ in cellular processes.
Medicine: Investigated for its potential therapeutic effects in conditions related to NAD+ deficiency, such as aging and neurodegenerative diseases.
Industry: Utilized in the development of deuterated drugs with improved pharmacokinetic properties.
作用机制
- Nicotinamide-d4 (also known as niacinamide-d4) is an amide form of niacin (vitamin B3). It can be biosynthesized in vivo or obtained through the diet .
- Additionally, nicotinamide-d4 inhibits sirtuin 1 (SIRT1) with an IC50 of less than 50 µM . SIRT1 is involved in various cellular processes, including gene regulation, stress response, and longevity.
- Nicotinamide-d4 increases the activity of serine palmitoyltransferase (SPT) and promotes the biosynthesis of ceramide, glucosylceramide, sphingomyelin, free fatty acids, and cholesterol in primary human keratinocytes .
- It induces apoptosis in hepatocellular carcinoma (HCC) cells and prevents neoplastic lesion formation in a mouse model of HCC .
- Unlike niacin, nicotinamide does not reduce plasma lipid levels or induce flushing .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
生化分析
Biochemical Properties
Nicotinamide-d4 plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cells . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a precursor in the synthesis of the metabolic cofactor NAD+ and an inhibitor of sirtuin 1 (SIRT1) . It increases the activity of serine palmitoyltransferase (SPT) and the biosynthesis of ceramide, glucosylceramide, sphingomyelin, free fatty acids, and cholesterol in primary human keratinocytes .
Cellular Effects
Nicotinamide-d4 has significant effects on various types of cells and cellular processes. At a concentration of 10 µM, it increases the activity of serine palmitoyltransferase (SPT) and the biosynthesis of ceramide, glucosylceramide, sphingomyelin, free fatty acids, and cholesterol in primary human keratinocytes . At a concentration of 40 µM, it induces apoptosis in SNU-398, SNU-739, and HepG2 hepatocellular carcinoma (HCC) cells .
Molecular Mechanism
Nicotinamide-d4 exerts its effects at the molecular level through various mechanisms. It serves as a precursor in the synthesis of the metabolic cofactor NAD+ and inhibits sirtuin 1 (SIRT1), a class of enzymes that catalyze non-redox reactions . It also increases the activity of serine palmitoyltransferase (SPT), leading to the biosynthesis of various lipids .
Temporal Effects in Laboratory Settings
It is known that NAD+ and its precursors, such as Nicotinamide-d4, are unstable in blood and difficult to measure
Metabolic Pathways
Nicotinamide-d4 is involved in the NAD+ synthesis pathway . It is a precursor in the synthesis of the metabolic cofactor NAD+
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of nicotinamide-d4 typically involves the deuteration of nicotinamide. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration.
Industrial Production Methods: Industrial production of nicotinamide-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry.
化学反应分析
Types of Reactions: Nicotinamide-d4 undergoes various chemical reactions, including:
Oxidation: Nicotinamide-d4 can be oxidized to nicotinic acid-d4 using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to 1,4-dihydronicotinamide-d4 using reducing agents like sodium borohydride (NaBH4).
Substitution: Halogenation reactions can introduce halogen atoms into the nicotinamide-d4 molecule using reagents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Nicotinic acid-d4.
Reduction: 1,4-Dihydronicotinamide-d4.
Substitution: Halogenated derivatives of nicotinamide-d4.
相似化合物的比较
Nicotinamide: The non-deuterated form of nicotinamide.
Nicotinamide mononucleotide (NMN): A direct precursor to NAD+.
Nicotinamide riboside (NR): Another NAD+ precursor with similar applications.
Uniqueness: Nicotinamide-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. The deuterium atoms also result in a slightly altered pharmacokinetic profile, which can be advantageous in certain therapeutic applications .
属性
IUPAC Name |
2,4,5,6-tetradeuteriopyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c7-6(9)5-2-1-3-8-4-5/h1-4H,(H2,7,9)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPAKSUCGFBDDF-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)N)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20574036 | |
| Record name | (~2~H_4_)Pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347841-88-7 | |
| Record name | (~2~H_4_)Pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 347841-88-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Nicotinamide-d4 in the analysis of water-soluble vitamins?
A1: In the study "Fast simultaneous determination of multiple water-soluble vitamins and vitamin-like compounds in infant formula by UPLC-MS/MS" [], Nicotinamide-d4 serves as an internal standard. Internal standards are compounds with similar chemical properties to the analytes of interest but are not present in the original sample.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(2-oxo-2-phenylmethoxyethyl)phenyl] 4-(diaminomethylideneamino)benzoate;hydrochloride](/img/structure/B132228.png)
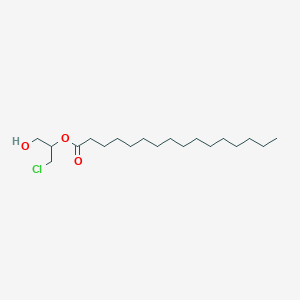

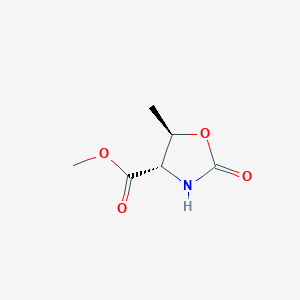
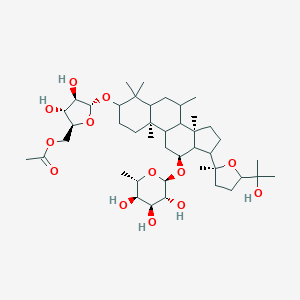
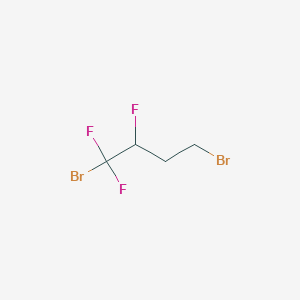
![2,2-Bis[4-(4-aminophenoxy)phenyl]propane](/img/structure/B132241.png)
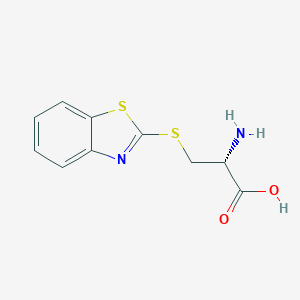
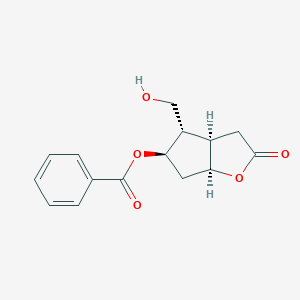
![2-chloro-4-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B132251.png)
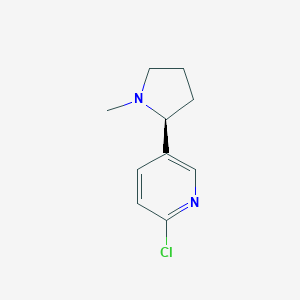
![ETHANONE, 1-[(1S,5R)-3-AMINO-6,6-DIMETHYLBICYCLO[3.1.0]HEX-2-EN-2-YL]-](/img/structure/B132254.png)
![[(4R)-1-Hydroxy-4-(prop-1-en-2-yl)cyclohex-2-en-1-yl]methyl acetate](/img/structure/B132256.png)
